REACTION_CXSMILES
|
Cl[C:2]1[N:9]=[C:8](Cl)[CH:7]=[C:6]([CH3:11])[C:3]=1[C:4]#[N:5].C([O-])(=O)C.[Na+]>CO.[Pd]>[CH3:11][C:6]1[C:3]([C:4]#[N:5])=[CH:2][N:9]=[CH:8][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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17 g
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Type
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reactant
|
Smiles
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ClC1=C(C#N)C(=CC(=N1)Cl)C
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Name
|
|
Quantity
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450 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
15.2 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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1.7 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature under hydrogen pressure for 16 hrs
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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and the catalyst and the like were filtered off
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Type
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CONCENTRATION
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Details
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The solvent was concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
the resulting mixture was partitioned between dichloromethane (300 ml)-5% aqueous sodium hydrogen carbonate (200 ml)
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Type
|
CUSTOM
|
Details
|
The organic layer was dried
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Type
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CONCENTRATION
|
Details
|
the resulting mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization from a small amount of isopropyl ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=NC=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |